4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol
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Overview
Description
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a tert-butylamino group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically produces 2-tert-butylphenol as a major side product. Another method involves the hydrogenolysis of 2,2-dimethylethylenimine or the use of tert-butylphthalimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using phenol and isobutene. The reaction conditions are optimized to maximize yield and minimize the formation of side products. Transalkylation reactions can also be employed to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl and tert-butylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The tert-butyl and tert-butylamino groups can influence the compound’s lipophilicity and ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the tert-butylamino group.
2-tert-Butylamino-1-(4-hydroxy-3-methylphenyl)ethanol: Contains a similar phenol structure with different substituents.
Salbutamol impurity E: A related compound with a similar phenol core structure.
Uniqueness
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol is unique due to the presence of both tert-butyl and tert-butylamino groups, which impart distinct chemical and physical properties
Properties
CAS No. |
6296-77-1 |
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Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
4-tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C16H27NO/c1-11-8-13(15(2,3)4)9-12(14(11)18)10-17-16(5,6)7/h8-9,17-18H,10H2,1-7H3 |
InChI Key |
NNGQTOGEVTZLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CNC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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